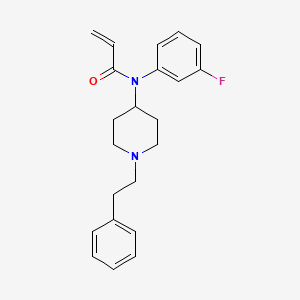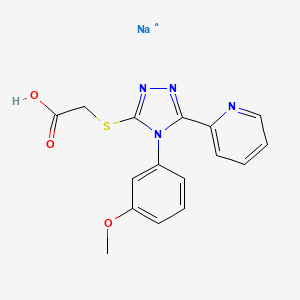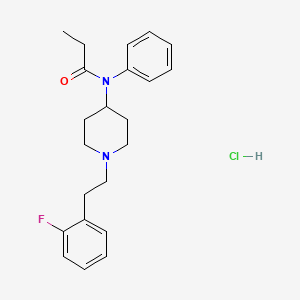
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound known for its potent pharmacological properties It is a derivative of fentanyl, a well-known opioid analgesic
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenethyl group. The final step involves the addition of the phenylpropionamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its effects on pain management.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other complex molecules
作用機序
The mechanism of action of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent pain-relieving properties .
類似化合物との比較
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar chemical structure.
Alfentanil: Another opioid analgesic with a shorter duration of action.
Sufentanil: A more potent derivative of fentanyl with a higher affinity for opioid receptors.
Uniqueness
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is unique due to its fluorinated phenethyl group, which enhances its binding affinity and potency compared to other similar compounds. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
特性
CAS番号 |
2749327-14-6 |
|---|---|
分子式 |
C22H28ClFN2O |
分子量 |
390.9 g/mol |
IUPAC名 |
N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-9-4-3-5-10-19)20-13-16-24(17-14-20)15-12-18-8-6-7-11-21(18)23;/h3-11,20H,2,12-17H2,1H3;1H |
InChIキー |
NQHZBQDCZZXXGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2F)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


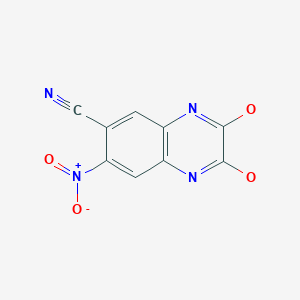
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
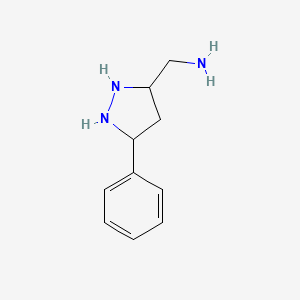
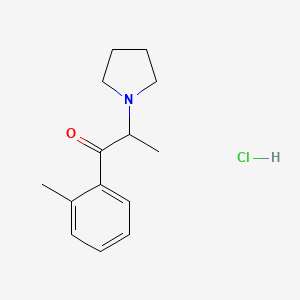

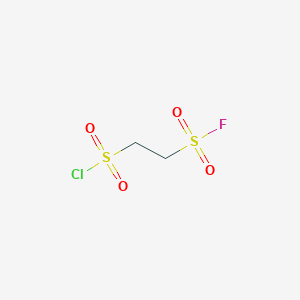



![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
